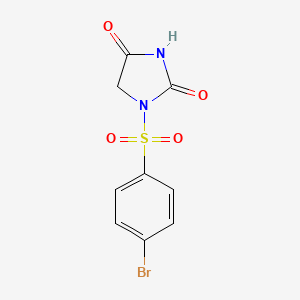

1-((4-Bromophenyl)sulfonyl)hydantoin

描述

Structure

3D Structure

属性

CAS 编号 |

83800-77-5 |

|---|---|

分子式 |

C9H7BrN2O4S |

分子量 |

319.13 g/mol |

IUPAC 名称 |

1-(4-bromophenyl)sulfonylimidazolidine-2,4-dione |

InChI |

InChI=1S/C9H7BrN2O4S/c10-6-1-3-7(4-2-6)17(15,16)12-5-8(13)11-9(12)14/h1-4H,5H2,(H,11,13,14) |

InChI 键 |

ZDYVMIGDBCPAMU-UHFFFAOYSA-N |

SMILES |

C1C(=O)NC(=O)N1S(=O)(=O)C2=CC=C(C=C2)Br |

规范 SMILES |

C1C(=O)NC(=O)N1S(=O)(=O)C2=CC=C(C=C2)Br |

其他CAS编号 |

83800-77-5 |

同义词 |

1-((4-bromophenyl)sulfonyl)hydantoin para-Br-PSH |

产品来源 |

United States |

Synthetic Methodologies for 1 4 Bromophenyl Sulfonyl Hydantoin and Its Analogs

Precursor Synthesis and Derivatization Strategies

Synthesis of 4-Bromobenzenesulfonyl Chloride

4-Bromobenzenesulfonyl chloride serves as the key electrophile for the introduction of the 4-bromophenylsulfonyl group. A common and effective method for its preparation involves the chlorosulfonylation of bromobenzene (B47551). This reaction typically utilizes chlorosulfonic acid. google.com An alternative approach involves the reaction of bromobenzene with a stoichiometric excess of chlorosulfonic acid, which can be performed in a halogenated aliphatic hydrocarbon solvent. google.com The use of a solvent can facilitate the reaction and improve the yield of the desired product. google.com Purification of 4-bromobenzenesulfonyl chloride can be achieved by recrystallization from a suitable solvent like petroleum ether or chloroform. chemicalbook.com

Another established route to arylsulfonyl chlorides is the Sandmeyer-type reaction, where an aryldiazonium salt, generated from the corresponding aniline (B41778) (in this case, 4-bromoaniline), reacts with sulfur dioxide in the presence of a copper salt catalyst. encyclopedia.pub

Preparation of Hydantoin (B18101) Intermediates

The hydantoin core is a versatile heterocyclic scaffold that can be synthesized through several established methods. The choice of method often depends on the desired substitution pattern on the hydantoin ring.

One of the most classic and widely used methods for synthesizing 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction . encyclopedia.pubmdpi.comwikipedia.org This multicomponent reaction involves the treatment of a ketone or aldehyde with potassium cyanide and ammonium (B1175870) carbonate. mdpi.comwikipedia.org The reaction proceeds through the in-situ formation of a cyanohydrin and an aminonitrile, which then cyclizes to form the hydantoin ring. wikipedia.org This method is particularly effective for producing hydantoins with two substituents at the C5 position. mdpi.comorganic-chemistry.org

Another fundamental approach is the Read synthesis , also known as the Urech hydantoin synthesis, which typically involves the reaction of an α-amino acid with an isocyanate, such as potassium cyanate (B1221674), under acidic conditions. nih.govresearchgate.net This method is well-suited for preparing hydantoins with a substituent at the C5 position corresponding to the side chain of the starting amino acid. researchgate.netmdpi.com The reaction proceeds via an intermediate ureido acid, which then cyclizes to the hydantoin. researchgate.net

Direct N-Sulfonylation of Hydantoin Nucleophiles

The direct sulfonylation of a pre-formed hydantoin ring at one of its nitrogen atoms is a key step in the synthesis of 1-((4-bromophenyl)sulfonyl)hydantoin. This reaction involves the nucleophilic attack of the hydantoin anion on the electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride.

Reaction Conditions and Solvent Systems (e.g., Dimethylformamide, Dichloromethane)

The choice of solvent is crucial for the success of the N-sulfonylation reaction. Polar aprotic solvents are generally preferred as they can dissolve the reactants and facilitate the formation of the nucleophilic hydantoin anion without interfering with the reaction.

Dimethylformamide (DMF) is a versatile polar aprotic solvent frequently employed in organic synthesis, including reactions that involve polar mechanisms like SN2. youtube.com Its high boiling point and ability to dissolve a wide range of organic compounds make it a suitable medium for N-sulfonylation reactions. youtube.com In the context of related sulfonylation reactions, such as the synthesis of N-sulfonylformamidines, DMF can be used as the solvent.

Dichloromethane (B109758) (CH2Cl2) is another common solvent for these types of reactions. nih.gov It is a relatively non-polar solvent with a low boiling point, which simplifies its removal after the reaction is complete. nih.gov In the catalytic addition of hydantoin surrogates to vinyl sulfones, dichloromethane has been used as the solvent of choice. nih.gov

The selection between DMF and dichloromethane often depends on the specific reactants and the desired reaction temperature.

Role of Bases in Sulfonylation Processes

A base is typically required in the N-sulfonylation of hydantoins to deprotonate the hydantoin ring, thereby generating the more nucleophilic hydantoin anion. The pKa of the N-H protons in hydantoin is acidic enough to be removed by common organic or inorganic bases.

Triethylamine (B128534) (Et3N) is a widely used organic base in sulfonylation reactions. It acts as an acid scavenger, neutralizing the hydrochloric acid that is formed as a byproduct of the reaction between the hydantoin and the sulfonyl chloride. In related copper-catalyzed N-arylation of hydantoins, triethylamine is used as the base to facilitate the reaction. nih.gov Its role is to deprotonate the hydantoin, making it a more potent nucleophile for the subsequent reaction. nih.gov

Other bases, such as pyridine, have also been employed in the synthesis of substituted hydantoins, particularly in cyclization steps. organic-chemistry.org The choice of base can influence the reaction rate and, in some cases, the regioselectivity of the sulfonylation, especially if the two nitrogen atoms of the hydantoin ring are not equivalent.

Advanced Cyclization Approaches for Hydantoin Ring Formation

Modern synthetic chemistry has seen the development of advanced and often more efficient methods for constructing the hydantoin ring, some of which could potentially be adapted to produce N-sulfonylated hydantoins directly or in a one-pot fashion.

One such approach involves the cyclization of α-amino acid amides . For instance, enantiomerically pure hydantoins can be prepared from optically pure α-amino amides using triphosgene (B27547) and a base like pyridine. organic-chemistry.org This method avoids the racemization that can sometimes be observed with other coupling reagents. organic-chemistry.org

Another advanced strategy is the Ugi four-component condensation (U-4CC) followed by a base-induced cyclization. nih.gov This multicomponent reaction allows for the rapid assembly of 1,3,5-trisubstituted hydantoins from simple starting materials in a one-pot, two-step procedure. nih.gov

Furthermore, radical cascade cyclizations of amino acid-tethered 1,6-enynones with sulfonyl hydrazides have been developed to synthesize functionalized succinimide (B58015) derivatives, which share a structural relationship with hydantoins. nih.gov Such radical approaches offer novel pathways to highly substituted five-membered nitrogen heterocycles. nih.gov

Cobalt-catalyzed cyclization of unsaturated N-acyl sulfonamides represents another innovative method to form cyclic N-sulfonyl imidates, which are structurally related to N-sulfonylated hydantoins. ethz.ch These advanced methods highlight the ongoing efforts to develop more efficient and versatile routes to complex hydantoin structures.

Data Tables

Table 1: Common Solvents for N-Sulfonylation and Related Reactions

| Solvent | Type | Boiling Point (°C) | Key Characteristics |

| Dimethylformamide (DMF) | Polar Aprotic | 153 | High dissolving power for polar and non-polar compounds. youtube.com |

| Dichloromethane (CH2Cl2) | Non-polar | 39.6 | Low boiling point, easy to remove post-reaction. nih.gov |

Table 2: Bases Used in Hydantoin Synthesis and Derivatization

| Base | Type | pKa of Conjugate Acid | Primary Role |

| Triethylamine (Et3N) | Organic | 10.75 | Acid scavenger and deprotonating agent. nih.gov |

| Pyridine | Organic | 5.25 | Base and catalyst in cyclization reactions. organic-chemistry.orgorganic-chemistry.org |

| Ammonium Carbonate | Inorganic | - | Reactant in the Bucherer-Bergs synthesis. mdpi.comwikipedia.org |

| Potassium Cyanate | Inorganic | - | Reactant in the Read synthesis. researchgate.net |

Bucherer-Bergs Reaction and its Adaptations for Substituted Hydantoins

The Bucherer-Bergs reaction stands as a cornerstone in the synthesis of hydantoins, offering a convenient and efficient method for preparing 5-substituted and 5,5-disubstituted variants. encyclopedia.pubnih.gov This multicomponent reaction typically involves heating a carbonyl compound, such as an aldehyde or ketone, with ammonium carbonate and a cyanide source like potassium or sodium cyanide. encyclopedia.pubwikipedia.org The reaction proceeds well in aqueous ethanol (B145695) at temperatures around 60–70°C. encyclopedia.pub

The generally accepted mechanism begins with the formation of a cyanohydrin from the carbonyl compound, which then reacts with ammonia (B1221849) from the ammonium carbonate to form an aminonitrile. alfa-chemistry.com This intermediate undergoes nucleophilic addition to carbon dioxide, also derived from the ammonium carbonate, forming a cyano-carbamic acid. Subsequent intramolecular cyclization and rearrangement yield the final hydantoin product. alfa-chemistry.com

A key feature of the classical Bucherer-Bergs synthesis is that it produces hydantoins that are unsubstituted at the N-1 and N-3 positions. nih.gov To synthesize a 1-substituted analog like this compound, the reaction must be adapted. A common strategy involves a two-step process:

Formation of the Hydantoin Core : A suitable 5,5-disubstituted hydantoin is first synthesized via the standard Bucherer-Bergs reaction.

N-Sulfonylation : The resulting hydantoin is then subjected to sulfonylation. This is typically achieved by reacting the hydantoin with an appropriate sulfonyl chloride, in this case, 4-bromophenylsulfonyl chloride, under basic conditions to facilitate the nucleophilic attack from the nitrogen atom of the hydantoin ring.

Improvements to the traditional Bucherer-Bergs reaction conditions have been developed to enhance its efficiency and scope. The use of ultrasonication, for example, can lead to shorter reaction times, lower reaction temperatures, and higher yields compared to conventional heating methods. wikipedia.org Furthermore, continuous-flow processes have been developed that allow for nearly quantitative conversions in significantly reduced reaction times by improving the interfacial area in biphasic reaction mixtures. organic-chemistry.org

| Parameter | Traditional Bucherer-Bergs | Ultrasonication-Assisted | Continuous-Flow |

|---|---|---|---|

| Starting Materials | Ketone/Aldehyde, (NH₄)₂CO₃, KCN/NaCN | Ketone/Aldehyde, (NH₄)₂CO₃, KCN/NaCN | Ketone/Aldehyde, (NH₄)₂CO₃, KCN/NaCN |

| Temperature | 60-70°C encyclopedia.pub | Lower than traditional methods wikipedia.org | ~120°C organic-chemistry.org |

| Reaction Time | Several hours to days | Shorter than traditional methods wikipedia.org | ~30 minutes organic-chemistry.org |

| Yield | Good to excellent wikipedia.org | Higher than traditional methods wikipedia.org | Near-quantitative conversion organic-chemistry.org |

| Key Advantage | Simple, one-pot synthesis of hydantoin core nih.gov | Improved efficiency and milder conditions wikipedia.org | High throughput, scalability, and safety organic-chemistry.org |

Intramolecular Condensation Reactions in Hydantoin Synthesis

Intramolecular condensation provides an alternative and versatile route to the hydantoin scaffold, particularly for creating specifically substituted derivatives. nih.gov One prominent method involves a domino process of condensation followed by cyclization. acs.org For instance, the reaction between an isocyanate and an N-alkyl-α-amino ester can produce N,N'-disubstituted hydantoins under mild conditions. nih.govacs.org

Another approach relies on the acid-mediated condensation of substituted glyoxals with ureas. nih.gov This method can be rendered enantioselective by using a chiral phosphoric acid catalyst, which allows for the synthesis of 5-monosubstituted hydantoins with high enantiomeric ratios. nih.govresearchgate.net Mechanistic studies suggest the reaction proceeds through the formation of a vicinal diol intermediate, which then undergoes rearrangement and cyclization. nih.gov The chiral catalyst is believed to control the stereochemistry through the face-selective protonation of an enol intermediate. nih.govresearchgate.net

For the synthesis of a 1-sulfonylhydantoin, a plausible intramolecular condensation pathway would start with a precursor already containing the sulfonyl group. The synthesis could proceed via the following steps:

Preparation of a sulfonated urea (B33335) derivative.

Reaction of this sulfonated urea with a suitable α-keto ester or a related compound.

An acid or base-catalyzed intramolecular cyclization of the resulting adduct to form the this compound ring.

This strategy offers precise control over the substitution pattern of the final hydantoin product, which is a significant advantage over post-synthesis modification approaches. organic-chemistry.org

| Method | Precursors | Key Process | Products | Reference |

|---|---|---|---|---|

| Isocyanate Route | Isocyanates, N-alkyl-α-amino esters | Condensation/cyclization domino process | N,N'-disubstituted hydantoins | nih.gov |

| Chiral Acid-Catalyzed Condensation | Glyoxals, Ureas | Enantioselective condensation and cyclization | Enantioenriched 5-monosubstituted hydantoins | nih.gov |

| Dipeptide Cyclization | Simple dipeptides | Dual activation and intramolecular cyclization | Highly substituted chiral hydantoins | organic-chemistry.org |

Green Chemistry Principles and Sustainable Synthetic Routes

The synthesis of complex molecules like this compound is increasingly guided by the principles of green chemistry, which aim to design chemical processes that minimize environmental impact. instituteofsustainabilitystudies.commdpi.com These principles advocate for waste prevention, maximizing atom economy, using less hazardous chemicals, designing for energy efficiency, and employing catalysis. instituteofsustainabilitystudies.comnih.gov

Applying these principles to hydantoin synthesis can lead to more sustainable and efficient manufacturing processes. totalpharmaceuticaltopics.com Key areas of focus include:

Waste Prevention : Adopting one-pot reactions like the Bucherer-Bergs synthesis minimizes the need for isolating intermediates, thereby reducing solvent use and waste generation. nih.gov

Atom Economy : Synthetic methods should be designed to incorporate the maximum amount of starting materials into the final product. instituteofsustainabilitystudies.com Multicomponent reactions are often highly atom-economical.

Safer Solvents : The use of hazardous organic solvents is a major source of chemical waste. Research into greener solvent alternatives, such as water, supercritical fluids, or ionic liquids, is a key aspect of sustainable synthesis. totalpharmaceuticaltopics.com

Energy Efficiency : Employing methods that operate at ambient temperature and pressure, or using energy sources like microwave irradiation or ultrasonication, can significantly reduce the energy consumption of a synthetic process. wikipedia.orgresearchgate.net

Mechanochemical Synthesis Techniques for Related Sulfonyl Compounds

Mechanochemistry, which uses mechanical force from methods like ball milling to drive chemical reactions, represents a significant advancement in green synthesis. researchgate.net These techniques are often solvent-free, which aligns directly with the green principle of waste prevention. acs.org

While the direct mechanochemical synthesis of this compound has not been explicitly detailed, the successful application of this technique to related sulfonyl compounds demonstrates its potential. For instance, aromatic sulfonamides have been synthesized via a three-component palladium-catalyzed aminosulfonylation reaction using mechanical energy. rsc.org Similarly, sulfonyl fluorides have been prepared from stable precursors under solvent-free mechanochemical conditions in a mixer mill. youtube.com

The typical mechanochemical setup involves milling the solid reactants in a jar with grinding balls. youtube.com The mechanical energy facilitates bond formation and chemical transformations, often leading to high yields in short reaction times without the need for bulk solvents. researchgate.netacs.org This approach not only reduces waste but can also unlock reaction pathways that are difficult to achieve in solution. researchgate.net

Catalyst Systems for Enhanced Reaction Efficiency

Catalysis is a fundamental pillar of green chemistry, as catalysts can increase reaction rates, lower activation energies, and enable reactions to proceed under milder conditions, all while being used in small, often recyclable, amounts. nih.gov

For the synthesis of hydantoins and their sulfonylated analogs, several catalytic systems can enhance efficiency:

Phase-Transfer Catalysts : In biphasic reactions, such as some adaptations of the Bucherer-Bergs synthesis, phase-transfer catalysts can improve the reaction rate by facilitating the transport of reactants between the aqueous and organic phases.

Palladium Catalysts : Palladium-based catalysts are highly effective for cross-coupling reactions. A Pd-catalyzed aminosulfonylation has been developed for the mechanochemical synthesis of aromatic sulfonamides, showcasing a powerful method for forming the crucial sulfonamide bond. rsc.org

Organocatalysts : Chiral phosphoric acids have been used as organocatalysts in the enantioselective synthesis of hydantoins from glyoxals and ureas. nih.govresearchgate.net These metal-free catalysts are often less toxic and more environmentally benign than their organometallic counterparts.

Enzymatic Catalysis : Biocatalysis offers a highly selective and green alternative for certain synthetic steps, operating under mild conditions in aqueous environments. While not specifically reported for this compound, enzymes could potentially be used for steps like the resolution of racemic mixtures or selective functional group transformations.

Chemical Reactivity and Mechanistic Investigations of 1 4 Bromophenyl Sulfonyl Hydantoin

Reactivity at the Hydantoin (B18101) Ring System.

The hydantoin ring is a five-membered heterocyclic system containing two nitrogen atoms and two carbonyl groups. The presence of the strongly electron-withdrawing 4-bromophenylsulfonyl group at the N-1 position significantly influences the reactivity of the entire ring system.

The hydantoin ring of 1-((4-bromophenyl)sulfonyl)hydantoin possesses two carbonyl centers, at the C-2 and C-4 positions, which are susceptible to nucleophilic attack. The general mechanism of nucleophilic addition to a carbonyl group involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com The reactivity of these carbonyls is influenced by both electronic and steric factors.

The electron-withdrawing nature of the adjacent sulfonyl group is expected to increase the partial positive charge on the carbonyl carbons, thereby enhancing their electrophilicity and making them more susceptible to nucleophilic addition. masterorganicchemistry.com However, the specific reactivity of each carbonyl can differ.

Research on related hydantoin structures suggests that the C-4 carbonyl is generally more reactive towards nucleophiles than the C-2 carbonyl. This can be attributed to the electronic environment and steric hindrance around each center.

| Carbonyl Position | Influencing Factors | Predicted Reactivity | Potential Nucleophiles |

|---|---|---|---|

| C-2 | Adjacent to two nitrogen atoms, one of which is sulfonated. | Less reactive due to potential resonance delocalization and steric hindrance from the sulfonyl group. | Hydrides (e.g., NaBH4), Grignard reagents, organolithium compounds, amines, alcohols. |

| C-4 | Flanked by a methylene (B1212753) group (C-5) and a nitrogen atom (N-3). | More reactive due to less steric hindrance compared to C-2. |

The hydantoin ring contains two nitrogen atoms, N-1 and N-3. The N-1 nitrogen is part of a sulfonamide linkage, which significantly reduces its nucleophilicity and basicity. The lone pair of electrons on the N-1 nitrogen is delocalized into the powerful electron-withdrawing sulfonyl group.

In contrast, the N-3 nitrogen atom retains some of its nucleophilic character. The proton attached to N-3 is acidic and can be removed by a suitable base. The resulting conjugate base can then participate in various reactions, such as alkylation and acylation. The acidity of the N-H proton is enhanced by the two adjacent carbonyl groups.

| Nitrogen Position | Chemical Environment | Predicted Reactivity | Potential Reactions |

|---|---|---|---|

| N-1 | Part of a sulfonamide; adjacent to the sulfonyl group and the C-2 carbonyl. | Low nucleophilicity; non-basic. | Unlikely to participate in typical nucleophilic reactions. |

| N-3 | Amide-like; flanked by two carbonyl groups. | Acidic proton; the conjugate base is a good nucleophile. | Deprotonation followed by alkylation or acylation. |

Chemistry of the Sulfonyl Group.

The sulfur atom in the sulfonyl group is in a high oxidation state and is strongly electron-withdrawing. This property activates the adjacent N-S bond, making it susceptible to cleavage under certain conditions. For instance, reductive cleavage of the N-S bond can be achieved using specific reducing agents, which would lead to the removal of the 4-bromophenylsulfonyl group and the formation of the parent hydantoin.

While not extensively documented for this specific molecule, sulfonyl groups in related compounds can undergo migrations and rearrangements. These reactions are often promoted by heat or by the presence of a catalyst. A potential, though likely challenging, rearrangement could involve the migration of the sulfonyl group from the N-1 position to another position on the hydantoin ring or even to the phenyl ring, although such transformations would require significant activation energy.

Transformations of the 4-Bromophenyl Moiety.

The 4-bromophenyl group offers a site for various chemical modifications, primarily involving the carbon-bromine bond. This bromo substituent can be replaced through nucleophilic aromatic substitution, though this typically requires harsh reaction conditions or activation by additional electron-withdrawing groups.

More commonly, the bromine atom can participate in transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds. Examples of such transformations include the Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide variety of substituents at the 4-position of the phenyl ring, leading to a diverse library of derivatives. For instance, a patent for the synthesis of 1-(4-bromophenyl)piperidine (B1277246) describes the reaction of bromobenzene (B47551) with piperidine. google.com

| Reaction Name | Coupling Partner | Catalyst | Bond Formed | Potential Product |

|---|---|---|---|---|

| Suzuki Coupling | Aryl or vinyl boronic acid/ester | Palladium(0) complex | C-C | 1-((4'-substituted-biphenyl-4-yl)sulfonyl)hydantoin |

| Heck Coupling | Alkene | Palladium(0) complex | C-C | 1-((4-vinylphenyl)sulfonyl)hydantoin derivatives |

| Buchwald-Hartwig Amination | Amine | Palladium or Copper complex | C-N | 1-((4-aminophenyl)sulfonyl)hydantoin derivatives |

| Sonogashira Coupling | Terminal alkyne | Palladium and Copper complex | C-C | 1-((4-alkynylphenyl)sulfonyl)hydantoin derivatives |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The bromine atom on the phenyl ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. libretexts.org For this compound, a Suzuki-Miyaura reaction with various aryl or vinyl boronic acids would yield biaryl or styrenyl derivatives, respectively. The reaction is typically catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor. libretexts.orgysu.am The choice of ligand, base, and solvent system is crucial for achieving high yields. Electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. nih.govresearchgate.net

Interactive Table: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Product |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | --- | Na₂CO₃ | Toluene/H₂O | 1-((4-Phenylphenyl)sulfonyl)hydantoin |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | --- | K₃PO₄ | 1,4-Dioxane | 1-(((4'-Methoxy-[1,1'-biphenyl]-4-yl))sulfonyl)hydantoin |

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, creating substituted alkynes. wikipedia.orgorganic-chemistry.org This reaction typically requires a palladium catalyst, a copper(I) co-catalyst (usually copper iodide), and an amine base. wikipedia.orgyoutube.com The reaction with this compound would produce arylalkyne-substituted hydantoins, which are valuable intermediates for further transformations. Copper-free Sonogashira protocols have also been developed to avoid issues related to the copper co-catalyst. nih.gov

Interactive Table: Representative Conditions for Sonogashira Coupling

| Entry | Alkyne | Pd Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Product |

|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 1-((4-(Phenylethynyl)phenyl)sulfonyl)hydantoin |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 1-((4-((Trimethylsilyl)ethynyl)phenyl)sulfonyl)hydantoin |

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orgorganic-chemistry.org It has become a premier method for synthesizing aryl amines. wikipedia.org The reaction of this compound with primary or secondary amines, catalyzed by a palladium complex with specialized phosphine ligands (e.g., biarylphosphines), would yield N-arylated products. wikipedia.orgresearchgate.net The choice of base is critical and often involves strong, non-nucleophilic bases like sodium tert-butoxide.

Interactive Table: Representative Conditions for Buchwald-Hartwig Amination

| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Product |

|---|---|---|---|---|---|---|

| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 1-((4-(Morpholin-4-yl)phenyl)sulfonyl)hydantoin |

| 2 | Aniline (B41778) | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 1-((4-(Phenylamino)phenyl)sulfonyl)hydantoin |

Nucleophilic Aromatic Substitution Reactions on the Bromophenyl Ring

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.combyjus.com In this compound, the potent electron-withdrawing sulfonyl (-SO₂-) group strongly activates the ring towards nucleophilic attack. Since the bromine atom (the leaving group) is in the para position relative to the sulfonyl group, this substrate is well-suited for SNAr reactions. youtube.com

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. dalalinstitute.comrsc.org Strong nucleophiles, such as alkoxides, thiolates, or amines, can displace the bromide ion under relatively mild conditions, often just requiring heat and a polar aprotic solvent.

Interactive Table: Plausible Nucleophilic Aromatic Substitution Reactions

| Entry | Nucleophile | Solvent | Conditions | Product |

|---|---|---|---|---|

| 1 | Sodium methoxide (B1231860) (NaOMe) | Dimethyl sulfoxide (B87167) (DMSO) | 80 °C | 1-((4-Methoxyphenyl)sulfonyl)hydantoin |

| 2 | Sodium thiophenoxide (NaSPh) | N,N-Dimethylformamide (DMF) | 100 °C | 1-((4-(Phenylthio)phenyl)sulfonyl)hydantoin |

Reaction Mechanisms of Key Synthetic Transformations

Understanding the mechanisms of these transformations is essential for optimizing reaction conditions and predicting outcomes. Mechanistic studies often involve a combination of experimental and computational methods.

Elucidation via Isotopic Labeling and Crossover Experiments

Isotopic labeling is a powerful technique for tracing the path of atoms through a reaction mechanism. wikipedia.org By replacing an atom with one of its heavier isotopes (e.g., ¹³C for ¹²C, or deuterium (B1214612) for hydrogen), chemists can follow the labeled atom's position in the products using techniques like Mass Spectrometry or NMR spectroscopy. wikipedia.orgopenmedscience.com

For the palladium-catalyzed reactions of this compound, one could envision several labeling studies:

Suzuki Coupling: A reaction between ¹³C-labeled this compound (at the C-Br position) and an unlabeled boronic acid would confirm that the new C-C bond forms at the original site of the bromine atom.

Buchwald-Hartwig Amination: Labeling the nitrogen atom of the amine coupling partner with ¹⁵N would allow for tracking the amine through the catalytic cycle and into the final product.

Crossover experiments are designed to determine whether a reaction proceeds via an intermolecular or intramolecular pathway. For instance, in a Buchwald-Hartwig amination, running a reaction with a mixture of two different aryl halides (e.g., this compound and 4-chloroanisole) and one amine could reveal details about the catalyst's behavior. The formation of "crossover" products, where the amine couples to both aryl fragments, would strongly support an intermolecular mechanism, which is characteristic of the accepted catalytic cycle.

Spectroscopic Monitoring of Reaction Progress

Real-time monitoring of chemical reactions provides invaluable data on reaction kinetics, intermediate formation, and catalyst stability. Several spectroscopic techniques are suitable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is frequently used to monitor the disappearance of starting material signals and the appearance of product signals. For instance, in a Suzuki coupling of this compound, one could track the disappearance of the characteristic aromatic proton signals of the starting material and the emergence of new signals corresponding to the biaryl product. For reactions involving phosphorus-containing ligands, ³¹P NMR is an excellent tool for observing the palladium-ligand complexes and identifying active catalytic species or deactivation pathways.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to follow changes in key functional groups. For example, in a Sonogashira coupling, the appearance of the alkyne C≡C stretch (around 2100-2260 cm⁻¹) in the product would be a clear indicator of reaction progress.

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect and characterize charged intermediates in the catalytic cycle, such as palladium-amido complexes in the Buchwald-Hartwig amination. wikipedia.org This provides direct evidence for the species involved in the mechanism.

Advanced Structural Characterization and Spectroscopic Analysis

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction stands as the most powerful technique for unambiguously determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Should 1-((4-Bromophenyl)sulfonyl)hydantoin be synthesized in a chiral form (for instance, through substitution at the C5 position of the hydantoin (B18101) ring), X-ray crystallography is the gold standard for determining its absolute configuration. The analysis of a suitable single crystal would provide a complete molecular structure, detailing exact bond lengths, bond angles, and torsion angles. mdpi.com This data reveals the molecule's conformation in the solid state, such as the relative orientation of the 4-bromophenyl ring with respect to the hydantoin moiety. For related N-sulfonylated compounds, the geometry around the sulfur atom is typically tetrahedral, and the analysis would confirm this for the title compound. researchgate.net

The crystal structure elucidates not only the intramolecular details but also the intermolecular interactions that dictate how molecules pack together in a crystal lattice. For this compound, the hydantoin ring is a key participant in forming supramolecular structures. The N-H proton at the N3 position and the two carbonyl oxygens (C2=O and C4=O) are potent hydrogen bond donors and acceptors, respectively. nih.gov It is expected that these groups would form robust hydrogen-bonding networks, such as N-H···O=C interactions, linking adjacent molecules into chains, sheets, or more complex three-dimensional architectures. nih.gov Furthermore, the analysis would explore other weaker interactions, such as potential halogen bonding involving the bromine atom, which can influence crystal packing. researchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the chemical structure of this compound in solution, providing detailed information about the chemical environment of each proton and carbon atom.

While standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide primary evidence of the structure, advanced two-dimensional (2D) NMR experiments are required for unambiguous assignment and conformational analysis. science.gov

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling correlations. It would show connectivity between the adjacent aromatic protons on the 4-bromophenyl ring and between the non-equivalent protons of the CH₂ group at the C5 position of the hydantoin ring. princeton.edu

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It is essential for assigning the signals in the ¹³C NMR spectrum, linking the aromatic proton signals to their corresponding carbon atoms and the C5-methylene protons to the C5 carbon. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds. NOESY data provides powerful insights into the preferred solution-state conformation, for example, by showing spatial proximity between protons of the bromophenyl ring and the hydantoin ring. scispace.com

Table of Expected NMR Data Ranges This table represents typical chemical shift ranges for the described moieties and is for illustrative purposes.

| Moiety | Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| 4-Bromophenyl | Aromatic CH | 7.5 - 8.0 | 125 - 140 |

| Hydantoin | N3-H | 10.0 - 12.0 | - |

| Hydantoin | C5-H₂ | ~4.0 | ~45 |

| Hydantoin | C2=O | - | ~155 |

| Hydantoin | C4=O | - | ~170 |

For chiral analogs of this compound, determining the enantiomeric purity is critical. This can be achieved using NMR spectroscopy in the presence of a chiral solvating agent (CSA). nih.govnih.gov The CSA interacts with the enantiomers to form transient, diastereomeric complexes. Because these complexes have different magnetic environments, the NMR signals for the enantiomers—particularly the N-H or C-H protons near the chiral center—split into two distinct sets of peaks. mst.edu The ratio of the integration areas of these separated peaks directly corresponds to the enantiomeric excess (ee) of the sample. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique used to confirm the elemental composition of a molecule with exceptional accuracy. For this compound, HRMS would be used to measure the mass of the molecular ion to within a very narrow tolerance (e.g., ±0.001 Da). mdpi.com This experimentally determined exact mass would be compared to the calculated mass for the molecular formula C₉H₇BrN₂O₄S, providing definitive confirmation of the compound's elemental composition. mdpi.com The characteristic isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be clearly visible, further substantiating the structure.

Precise Molecular Weight Determination and Elemental Composition

The determination of a compound's precise molecular weight and elemental composition is a critical first step in its characterization, providing direct confirmation of its chemical formula. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose.

For this compound, the molecular formula is C₉H₇BrN₂O₄S. The theoretical monoisotopic mass can be calculated by summing the masses of the most abundant isotopes of its constituent elements.

Table 1: Theoretical Isotopic Mass Calculation for C₉H₇BrN₂O₄S

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 9 | 12.000000 | 108.000000 |

| Hydrogen (¹H) | 7 | 1.007825 | 7.054775 |

| Bromine (⁷⁹Br) | 1 | 78.918337 | 78.918337 |

| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |

| Oxygen (¹⁶O) | 4 | 15.994915 | 63.979660 |

| Sulfur (³²S) | 1 | 31.972071 | 31.972071 |

| Total | 317.930991 |

Note: The presence of bromine, with its two primary isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, will result in a characteristic isotopic pattern in the mass spectrum, with two major peaks separated by approximately 2 Da.

Experimentally, techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer would be used to measure the exact mass. A measured monoisotopic mass that aligns with the theoretical value within a few parts per million (ppm) provides strong evidence for the assigned elemental composition. For instance, an experimental mass of 317.9315 would be well within the acceptable error margin, thus confirming the molecular formula.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. In tandem mass spectrometry (MS/MS), the parent ion is isolated and fragmented to produce a series of daughter ions. The fragmentation of this compound would be expected to proceed through the cleavage of its most labile bonds.

Key expected fragmentation pathways include:

Cleavage of the N-S bond: This would be a primary fragmentation, leading to the formation of the 4-bromophenylsulfonyl cation and a hydantoin radical, or vice versa.

Fragmentation of the 4-bromophenylsulfonyl moiety: This would likely produce a characteristic ion at m/z 155/157, corresponding to the bromophenyl cation, and a fragment for the SO₂ group.

Fragmentation of the hydantoin ring: The hydantoin ring can undergo characteristic cleavages, such as the loss of CO or HNCO.

Table 2: Predicted Major Fragment Ions of this compound in Mass Spectrometry

| m/z (for ⁷⁹Br) | Proposed Fragment Structure |

| 219/221 | [C₆H₄BrSO₂]⁺ |

| 155/157 | [C₆H₄Br]⁺ |

| 99 | [C₃H₃N₂O₂]⁺ (Hydantoinyl cation) |

| 76 | [C₆H₄]⁺ |

The observation of these specific fragment ions in an MS/MS experiment would provide unequivocal confirmation of the connectivity of the 4-bromophenylsulfonyl group to the hydantoin ring.

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and insights into its structure and bonding.

The FT-IR and Raman spectra of this compound would be expected to show characteristic absorption bands corresponding to its constituent functional groups. The analysis of these spectra is often aided by computational methods, such as Density Functional Theory (DFT), to predict vibrational frequencies. nih.gov

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H stretch | 3200-3400 | Stretching vibration of the N-H bond in the hydantoin ring. |

| C=O stretch (asymmetric) | ~1780 | Asymmetric stretching of the two carbonyl groups in the hydantoin ring. |

| C=O stretch (symmetric) | ~1720 | Symmetric stretching of the two carbonyl groups in the hydantoin ring. |

| S=O stretch (asymmetric) | 1350-1380 | Asymmetric stretching of the sulfonyl group. |

| S=O stretch (symmetric) | 1160-1180 | Symmetric stretching of the sulfonyl group. |

| C-N stretch | 1200-1350 | Stretching vibrations of the carbon-nitrogen bonds in the hydantoin ring. |

| C-S stretch | 650-750 | Stretching vibration of the carbon-sulfur bond. |

| C-Br stretch | 500-600 | Stretching vibration of the carbon-bromine bond. |

The presence of strong absorption bands in these regions would confirm the presence of the hydantoin ring, the sulfonyl group, and the bromophenyl moiety.

Furthermore, the positions and shapes of certain absorption bands can reveal information about intermolecular interactions. For example, the N-H stretching frequency in the FT-IR spectrum can indicate the presence and strength of hydrogen bonding. In the solid state, it is expected that intermolecular hydrogen bonds would form between the N-H proton of one molecule and a carbonyl oxygen of a neighboring molecule. This would lead to a broadening and a shift to lower wavenumbers of the N-H stretching band compared to its position in a dilute solution in a non-polar solvent. Crystal structure analysis of similar compounds, such as 3-(4-bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione, has shown the presence of intermolecular N-H···O hydrogen bonds that link molecules into dimers. researchgate.net

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Purity and Conformation

While this compound itself is not chiral and therefore would not exhibit a chiroptical response, the introduction of a chiral center would make chiroptical spectroscopy a valuable tool. For instance, if a substituent on the hydantoin ring created a stereocenter, techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) could be employed.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region. For a chiral derivative of this compound, the ECD spectrum would be sensitive to the absolute configuration of the stereocenter and the conformation of the molecule, particularly the relative orientation of the chromophores (the bromophenyl and hydantoin rings).

Vibrational Circular Dichroism (VCD): VCD is the infrared analog of ECD and is highly sensitive to the stereochemistry and conformational details of chiral molecules in solution. chemrxiv.org For a chiral analog, the VCD spectrum would show characteristic positive and negative bands in the fingerprint region (below 1500 cm⁻¹), which could be compared with quantum chemical calculations to determine the absolute configuration. The development of solid-state VCD also presents an opportunity to study the conformations of chiral molecules in their crystalline form. chemrxiv.org

In the context of drug design, where specific enantiomers often exhibit different pharmacological activities, the ability to confirm the absolute configuration and stereochemical purity is paramount. rsc.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and other properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties (HOMO-LUMO)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. arxiv.org It is particularly effective for optimizing molecular geometry to find the most stable conformation (a minimum on the potential energy surface) and for calculating electronic properties. nih.govkoreascience.kr

Geometry Optimization: The first step in a DFT study is to perform a geometry optimization. This process computationally determines the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For 1-((4-Bromophenyl)sulfonyl)hydantoin, this would involve calculating the precise arrangement of the bromophenyl ring, the sulfonyl group, and the hydantoin (B18101) ring to achieve maximum stability.

Electronic Properties (HOMO-LUMO): The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic transitions. nih.gov

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govemerginginvestigators.org Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. nih.gov

For a molecule like this compound, the HOMO is typically localized on the more electron-rich parts of the molecule, such as the bromophenyl ring, while the LUMO may be distributed over the electron-withdrawing sulfonyl and hydantoin moieties. The HOMO-LUMO gap provides insight into the intramolecular charge transfer that can occur within the molecule.

Table 1: Key Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Parameter | Formula | Interpretation |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance to change in electron distribution. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering due to maximal electron flow. |

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Preferences

Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. chemrxiv.org It is a visual representation of the total charge distribution (from electrons and nuclei) mapped onto the electron density surface of the molecule. chemrxiv.org The MEP serves as a guide for understanding intermolecular interactions and reactivity patterns. nih.gov

The MEP map uses a color scale to denote different potential regions:

Red/Yellow: Regions of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen.

Blue: Regions of positive electrostatic potential, which are electron-poor. These sites are susceptible to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP surface would likely show significant negative potential (red/yellow) around the oxygen atoms of the sulfonyl (SO₂) and carbonyl (C=O) groups, as well as the nitrogen atoms in the hydantoin ring. These areas represent the most probable sites for electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H proton of the hydantoin ring, indicating these as sites for nucleophilic interaction.

Fukui Functions for Identifying Electrophilic and Nucleophilic Sites

Fukui functions are reactivity descriptors derived from conceptual DFT that provide a more quantitative measure of the reactivity at specific atomic sites within a molecule. researchgate.netnih.gov They describe how the electron density at a particular point changes with the addition or removal of an electron. This helps to pinpoint the most likely sites for nucleophilic and electrophilic attacks. chemrxiv.org

There are three main types of Fukui functions:

f+(r): For nucleophilic attack (electron acceptance). A high value indicates a site that is reactive towards a nucleophile.

f⁻(r): For electrophilic attack (electron donation). A high value indicates a site that is reactive towards an electrophile.

f⁰(r): For radical attack.

By calculating the condensed Fukui functions for each atom in this compound, one could precisely identify the atoms most susceptible to attack. It is expected that the carbonyl carbons and the sulfur atom would show high values for f+(r), making them primary electrophilic sites. The oxygen and nitrogen atoms would likely exhibit high values for f⁻(r), marking them as the primary nucleophilic sites.

Prediction of Spectroscopic Properties from First Principles

Computational methods can accurately predict spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS). nih.govmdpi.com

Predicting the NMR spectra for this compound would involve:

Optimizing the molecule's geometry using DFT.

Performing a GIAO calculation on the optimized structure.

Calculating the isotropic shielding values for each nucleus.

Converting shielding values to chemical shifts (δ).

The calculated shifts can then be compared with experimental data to validate the proposed structure. nih.gov Discrepancies between computed and experimental values can often be explained by solvent effects or molecular dynamics not captured in the gas-phase calculation. nih.gov

Table 2: Expected Regions for Calculated ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H (Bromophenyl) | 7.5 - 8.5 | 125 - 140 |

| Hydantoin N-H | 8.0 - 11.0 | N/A |

| Hydantoin CH₂ | ~4.0 | ~45 |

| Aromatic C-Br | N/A | ~128 |

| Aromatic C-S | N/A | ~140 |

| Hydantoin C=O | N/A | 155 - 175 |

Simulated Vibrational Spectra and Comparison with Experimental Data

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities. researchgate.net

The process involves:

Optimizing the molecular geometry to a stationary point.

Calculating the second derivatives of the energy with respect to atomic positions to determine the force constants and vibrational frequencies.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra. nih.gov By comparing the simulated spectrum with the experimental one, each absorption band can be assigned to a specific vibrational mode (e.g., C=O stretch, S=O stretch, N-H bend, aromatic C-H stretch), providing a detailed confirmation of the molecular structure. nih.gov For this compound, strong characteristic bands would be predicted for the sulfonyl (SO₂) asymmetric and symmetric stretches, the carbonyl (C=O) stretches of the hydantoin ring, and the N-H stretching vibration.

Reaction Pathway Analysis and Transition State Modeling

Understanding the formation of this compound is fundamental for optimizing its synthesis. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. figshare.comnih.gov This involves identifying intermediate structures and, crucially, the high-energy transition states that govern the reaction rate.

While a specific, complete energetic profile for the synthesis of this compound is not extensively detailed in the available literature, the mechanism can be inferred from well-established synthetic routes for hydantoins and N-sulfonylated compounds. A plausible synthetic route involves the reaction of 4-bromobenzenesulfonyl chloride with a hydantoin precursor. Another common method for hydantoin synthesis is the Bucherer–Bergs reaction, a multicomponent process involving a carbonyl compound, cyanide, and ammonium (B1175870) carbonate. mdpi.comwikipedia.orgnih.govnih.gov Computational studies on the Bucherer-Bergs reaction, for instance, have explored the plausible pathways, optimized intermediate structures, and identified the corresponding transition states. figshare.comalfa-chemistry.comresearchgate.net

Energetic Profiles of Key Transformations.

The energetic profile of a chemical reaction charts the free energy of the system as it progresses from reactants to products. Key features of this profile are the energy wells corresponding to stable intermediates and the peaks representing transition states. The height of these peaks, known as activation energies, determines the kinetics of each step.

For the formation of a sulfonylated hydantoin, a critical step would be the nucleophilic attack of a nitrogen atom from the hydantoin ring (or its precursor) on the sulfur atom of the 4-bromophenylsulfonyl group. DFT calculations can model this transformation, calculating the change in Gibbs free energy (ΔG) for the entire process. researchgate.netresearchgate.net

A hypothetical energetic profile for a key bond-forming step would involve:

Reactants: The separate hydantoin and 4-bromophenylsulfonyl chloride molecules.

Transition State: A high-energy arrangement where the N-S bond is partially formed, and the S-Cl bond is partially broken. The geometry and energy of this state are critical for understanding the reaction's feasibility.

Products: The final this compound molecule and the leaving group.

Mechanistic Insights from Computational Studies.

Computational studies offer a step-by-step visualization of the reaction mechanism at the atomic level. For instance, in the Bucherer-Bergs synthesis, DFT studies can scrutinize the sequence of events: the formation of an imine from a carbonyl compound and ammonia (B1221849), the subsequent attack by a cyanide anion to form an aminonitrile, nucleophilic addition to CO2, and the final ring-closing and rearrangement steps to yield the hydantoin ring. researchgate.net

By analyzing the electronic structure at the transition state, chemists can understand the factors that stabilize or destabilize it, offering clues for catalyst design or reaction condition optimization. For this compound, computational analysis would clarify the role of the electron-withdrawing sulfonyl group and the bulky bromophenyl moiety on the reactivity of the hydantoin ring nitrogen. It would also help to predict regioselectivity—that is, whether sulfonation occurs preferentially at the N1 or N3 position of the hydantoin ring.

Molecular Dynamics Simulations for Conformational Analysis

While static calculations provide information on energy minima, molecules are dynamic entities. This compound possesses several rotatable bonds, leading to a complex conformational landscape. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.commdpi.com By solving Newton's equations of motion for a system, MD simulations generate trajectories that reveal the accessible conformations and their relative stabilities. mdpi.com

Key areas of flexibility in this compound include:

Rotation around the C-S bond between the phenyl ring and the sulfonyl group.

Rotation around the S-N bond connecting the sulfonyl group to the hydantoin ring.

The puckering or flexibility of the five-membered hydantoin ring itself.

Conformational studies on other hydantoin-based peptidomimetics have shown that the hydantoin ring can adopt conformations that mimic secondary protein structures like α-helices and β-turns, often stabilized by intramolecular hydrogen bonds. nih.govacs.orgnih.gov MD simulations can explore these possibilities for this compound, predicting the most probable shapes the molecule will adopt in different environments (e.g., in a vacuum, in water, or interacting with a biological target). This information is vital for understanding its physical properties and potential biological activity.

Quantitative Structure-Retention Relationships (QSRR) for Chromatographic Behavior Prediction

Quantitative Structure-Retention Relationships (QSRR) are theoretical models that aim to predict the retention of a chemical in a chromatographic system based on its molecular structure. oup.com This approach is particularly useful in analytical chemistry for method development and for identifying unknown compounds.

A QSRR model is built by correlating the chromatographic retention times of a series of related compounds with their calculated molecular descriptors. For this compound, relevant descriptors would be calculated from its optimized 3D structure. Studies on sulfonamides have successfully used QSRR to predict their retention behavior in HPLC. proquest.comresearchgate.netresearchgate.net The models often rely on descriptors related to hydrophobicity and the volume of the molecule. researchgate.net

| Descriptor Class | Specific Descriptor Example | Relevance to Chromatography |

|---|---|---|

| Topological | Wiener Index, Connectivity Indices | Relates to molecular size, shape, and branching. |

| Geometrical | Molecular Surface Area, Molecular Volume | Influences interactions with the stationary phase. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Key indicator of hydrophobicity, crucial for reverse-phase chromatography. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Relates to the polarity and polarizability of the molecule, affecting interactions with polar stationary or mobile phases. |

By developing a QSRR model with a set of known sulfonamides, one could accurately predict the retention time of this compound under specific chromatographic conditions (e.g., a particular column and mobile phase composition).

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wikipedia.orgwisc.edu More importantly, it quantifies the delocalizing interactions between these localized orbitals, which are key to understanding molecular stability and electronic properties. materialsciencejournal.orgnih.gov

The NBO method analyzes interactions between filled "donor" orbitals (like bonding orbitals or lone pairs) and empty "acceptor" orbitals (typically anti-bonding orbitals). The strength of these interactions is estimated using second-order perturbation theory, resulting in a stabilization energy value (E(2)). wisc.edu A higher E(2) value signifies a stronger interaction. materialsciencejournal.org

For this compound, NBO analysis would reveal key intramolecular hyperconjugative interactions. For instance, lone pairs on the oxygen and nitrogen atoms can donate electron density into the anti-bonding orbitals of adjacent bonds.

| Donor NBO (Filled Orbital) | Acceptor NBO (Empty Orbital) | Type of Interaction | Expected Significance |

|---|---|---|---|

| LP (O) on Sulfonyl | σ* (S-N) | n → σ | Stabilizes the S-O bond and influences the S-N bond character. |

| LP (N) on Hydantoin | π (C=O) | n → π | Indicates delocalization within the hydantoin ring, characteristic of amides. |

| π (C-C) in Phenyl Ring | σ (C-S) | π → σ | Shows electron delocalization between the aromatic ring and the sulfonyl group. |

| LP (Br) | π (C-C) in Phenyl Ring | n → π* | Represents the electronic contribution of the bromine substituent to the aromatic system. |

Applications and Utility in Organic Synthesis

1-((4-Bromophenyl)sulfonyl)hydantoin as a Versatile Synthetic Intermediate

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its constituent parts. The molecule possesses multiple sites that can be selectively modified, making it a valuable precursor for a wide range of chemical transformations. The hydantoin (B18101) ring itself offers positions for substitution, while the bromophenyl group serves as a key handle for modern cross-coupling reactions. dntb.gov.ua

The primary reactive sites and their synthetic potential are:

The Bromophenyl Group : The bromine atom on the phenyl ring is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation. It readily participates in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a diverse array of substituents, including alkyl, alkenyl, alkynyl, aryl, and amino groups, enabling the synthesis of complex derivatives.

The Hydantoin Ring : The hydantoin moiety contains two amide-like nitrogen atoms and carbonyl groups. The N-H proton can be deprotonated and the resulting anion can be alkylated or acylated to introduce substituents at the N-3 position. nih.govnih.gov The carbonyl groups can also undergo condensation reactions.

The Sulfonyl Group : The electron-withdrawing nature of the phenylsulfonyl group can influence the reactivity of the hydantoin ring, potentially facilitating certain nucleophilic substitution reactions or acting as a removable activating group under specific conditions.

The synthesis of related N-arylsulfonylimidazolidine-2,4-diones, such as 3-(4-Bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione, has been documented, underscoring the accessibility and stability of this class of compounds for further synthetic elaboration. researchgate.net

Table 1: Synthetic Utility of Functional Groups in this compound

| Functional Group | Type of Reactions | Potential Modifications |

| Bromophenyl | Palladium-catalyzed cross-coupling | Introduction of aryl, vinyl, alkynyl, or alkyl groups (e.g., Suzuki, Heck, Sonogashira reactions) |

| Nucleophilic aromatic substitution | Replacement of bromine with other nucleophiles under specific conditions | |

| Hydantoin Ring | N-Alkylation / N-Arylation | Addition of substituents at the N-3 position |

| Condensation Reactions | Reactions at the C-5 methylene (B1212753) group (if unsubstituted) or carbonyl groups | |

| Ring Opening | Hydrolysis to form corresponding amino acid derivatives | |

| Sulfonyl Group | Reactivity Modulation | Influences acidity of N-H protons and overall electronic properties |

| Cleavage | Potential removal to yield N-unsubstituted hydantoins |

Scaffold for Chemical Diversification and Combinatorial Library Synthesis

The structural framework of this compound is exceptionally well-suited for chemical diversification and the generation of combinatorial libraries. nih.gov Combinatorial chemistry is a powerful strategy used in drug discovery and materials science to rapidly synthesize and screen large numbers of related compounds to identify molecules with desired properties. openaccessjournals.com The hydantoin ring is considered a privileged scaffold because its core structure can be systematically decorated with various functional groups to explore a wide chemical space. nih.gov

The versatility of the this compound scaffold is due to its multiple points of diversification:

N-1 Position : The 4-bromophenylsulfonyl group is fixed.

N-3 Position : This position can be readily substituted through alkylation or arylation reactions. nih.gov

C-5 Position : The hydantoin ring can be synthesized with one or two substituents at the C-5 position, often derived from a starting ketone or aldehyde via methods like the Bucherer-Bergs reaction. nih.gov

Aromatic Ring : The bromine atom allows for extensive modification via cross-coupling reactions.

This multi-faceted reactivity allows for the parallel synthesis of a large library of analogues where each of these positions can be varied. nih.gov Solid-phase synthesis techniques, where the hydantoin scaffold is attached to a polymer resin, are particularly convenient for building such libraries, as they simplify the purification process and allow for automation. nih.gov By systematically altering the substituents, chemists can fine-tune the steric, electronic, and physicochemical properties of the resulting molecules to optimize their function for specific applications, such as drug candidates or specialized materials. openaccessjournals.comresearchgate.net

Precursor to Structurally Diverse Heterocyclic Compounds

Beyond simple substitution, the this compound core can serve as a precursor for the synthesis of more complex and structurally diverse heterocyclic systems. The hydantoin ring can undergo ring-transformation reactions, where it is opened and subsequently re-closed to form a different heterocyclic structure. researchgate.net

For instance, the hydrolysis of hydantoins is a well-known route to α-amino acids, which are themselves fundamental building blocks for a vast range of other molecules. nih.govnih.gov Furthermore, derivatives of the hydantoin ring can participate in cycloaddition reactions. Research has shown that related 5-iminohydantoins can react with nitrile oxides in [3+2] cycloaddition reactions to generate novel spiro-compounds where the hydantoin ring is fused to a 1,2,4-oxadiazoline ring. beilstein-journals.org This demonstrates the potential of the hydantoin core to act as a linchpin in the construction of intricate, three-dimensional heterocyclic systems. The sulfonyl group can also play a role in directing or enabling these transformations. For example, N-sulfonyl ketimines have been used in asymmetric [4+2] annulation reactions to build other N-heterocycles. oaepublish.com

Role in Multi-Component Reactions for Complex Molecule Construction

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains significant portions of all the starting materials. frontiersin.orgnih.gov MCRs are prized for their atom economy, step economy, and their ability to rapidly generate molecular complexity. frontiersin.orgnih.gov

The hydantoin ring itself is frequently synthesized via classic MCRs, most notably the Bucherer-Bergs reaction. nih.govnih.govjsynthchem.com This reaction typically involves a ketone or aldehyde, a cyanide source (like potassium cyanide), and ammonium (B1175870) carbonate to directly form the 5-substituted hydantoin ring in one pot. nih.govresearchgate.net Variations of the Ugi and Passerini reactions can also be employed to generate hydantoin precursors or related structures. nih.govmdpi.com

While this compound can be a product of such a reaction (by using a pre-functionalized starting material), it can also serve as a reactant in subsequent MCRs. The N-H functionality and the reactive sites on the bromophenyl ring could participate in MCRs designed to build even more complex molecules. The use of sulfonylated compounds in MCRs is an active area of research, with reports of three-component reactions involving sulfonylimines or sulfonyl azides to produce N-sulfonyl β-amino esters or N-sulfonylamidines, respectively. researchgate.netrsc.org This highlights the compatibility of the sulfonyl moiety with MCR conditions, suggesting a potential role for this compound in similar complexity-generating transformations.

Table 2: Key Named Reactions Associated with Hydantoin Synthesis and Modification

| Reaction Name | Description | Relevance to this compound |

| Bucherer-Bergs Reaction | A multi-component reaction of a carbonyl compound, cyanide, and ammonium carbonate to form a hydantoin. nih.gov | A primary method for synthesizing the core hydantoin scaffold. |

| Urech Hydantoin Synthesis | Cyclization of an α-amino acid with potassium cyanate (B1221674) to form a hydantoin. researchgate.net | An alternative classical route to the hydantoin ring. |

| Suzuki Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. | Key method for diversifying the 4-bromophenyl group. |

| Ugi Reaction | A four-component reaction involving a ketone/aldehyde, an amine, an isocyanide, and a carboxylic acid. mdpi.com | Can be used to synthesize hydantoin precursors and other complex structures. |

| [3+2] Cycloaddition | A reaction that forms a five-membered ring from a 1,3-dipole and a dipolarophile. | A method to use hydantoin derivatives (e.g., iminohydantoins) to build spiro-heterocycles. beilstein-journals.org |

Applications in Asymmetric Catalysis, including Enantioselective Hydantoin Synthesis

Asymmetric catalysis is a field focused on the synthesis of chiral molecules, which is of paramount importance in the pharmaceutical industry. Optically pure hydantoin derivatives have found applications as chiral auxiliaries, where they are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction before being cleaved. researchgate.net They can also serve as chiral ligands that coordinate to a metal center to create an effective asymmetric catalyst. researchgate.net

A significant area of research is the development of catalytic, enantioselective methods for the synthesis of the hydantoin ring itself, particularly those bearing a stereocenter at the C-5 position. For example, catalytic versions of the Urech hydantoin synthesis have been explored. researchgate.net Research into the asymmetric synthesis of related N-heterocycles has shown that chiral phosphoric acids can catalyze the reaction of N-sulfonyl ketimines with high enantioselectivity. oaepublish.com Such strategies could potentially be adapted for the direct enantioselective synthesis of chiral this compound derivatives, providing access to single-enantiomer building blocks for drug discovery and other applications.

Potential Utility in Materials Chemistry or Advanced Chemical Reagent Design

While the primary focus of hydantoin chemistry has been in medicinal applications, the unique structural features of this compound suggest potential utility in materials science and the design of advanced chemical reagents. The rigid, heterocyclic hydantoin core, with its capacity for hydrogen bonding via the N-H group and carbonyl acceptors, could be used to impart specific structural order or intermolecular interactions within a larger polymer or supramolecular assembly.

The presence of the bromophenyl group is particularly significant for materials chemistry. This functional handle allows the molecule to be used as a monomer in polymerization reactions. For example, polycondensation via repeated Suzuki or other cross-coupling reactions could lead to the formation of novel polymers incorporating the sulfonyl-hydantoin moiety directly into the polymer backbone. Such materials might exhibit interesting properties, such as enhanced thermal stability, specific solubility characteristics, or the ability to coordinate metal ions, driven by the polar and rigid nature of the heterocyclic unit. Furthermore, the compound could serve as a specialized reagent, for example, as a precursor to a novel catalyst or as a derivatizing agent for analytical purposes.

Conclusion and Future Directions in Research

Summary of Current State of Knowledge on 1-((4-Bromophenyl)sulfonyl)hydantoin Chemistry.

This compound, with the chemical formula C₉H₇BrN₂O₄S, is a crystalline solid. acs.org Its core structure consists of a hydantoin (B18101) ring N-substituted with a 4-bromophenylsulfonyl group. The hydantoin moiety itself is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. nih.govbeilstein-journals.org The introduction of the 4-bromophenylsulfonyl group significantly influences the electronic properties and reactivity of the hydantoin ring.

Synthesis: While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be extrapolated from the synthesis of analogous compounds, such as 1-(4-benzenesulfonamide)-3-alkyl/benzyl-hydantoins. mdpi.com This proposed synthesis would likely involve the reaction of 4-bromobenzenesulfonyl chloride with hydantoin in the presence of a suitable base to facilitate the N-sulfonylation. chemicalbook.com The starting material, 4-bromobenzenesulfonyl chloride, is a commercially available reagent. sigmaaldrich.com

Spectroscopic and Physicochemical Properties: Detailed experimental spectroscopic data for this compound are not widely published. However, based on its structure and data from analogous compounds, its characteristic spectral features can be predicted. The physicochemical properties are summarized in the table below.

| Property | Value (Predicted/Reported) |

| Molecular Formula | C₉H₇BrN₂O₄S |

| Molecular Weight | 319.13 g/mol |

| CAS Number | 83800-77-5 |

| Density | 1.852 g/cm³ (Predicted) |

| Refractive Index | 1.651 (Predicted) |

| LogP | 0.67 (Predicted) |

Table 1: Physicochemical Properties of this compound. acs.org

Reactivity: The reactivity of the this compound scaffold is dictated by the interplay of the hydantoin ring and the electron-withdrawing 4-bromophenylsulfonyl group. The N-H proton at the N-3 position of the hydantoin ring is expected to be acidic and can be deprotonated to form a nucleophilic anion. This anion can then participate in various reactions, such as alkylation. nih.gov The sulfonyl group activates the N1-position towards nucleophilic attack under certain conditions. The aromatic ring offers sites for electrophilic substitution, although the sulfonyl group is deactivating.

Identification of Unexplored Chemical Transformations and Synthetic Methodologies.

Despite the foundational knowledge, a vast landscape of chemical transformations involving this compound remains uncharted. Future research should focus on the following areas:

Systematic Exploration of N-3 Functionalization: While N-alkylation is a known reaction for hydantoins, a systematic study of various electrophiles (e.g., alkyl halides, acyl chlorides, Michael acceptors) reacting at the N-3 position of this compound could yield a library of novel derivatives with diverse properties.

Reactivity at the C-5 Position: The methylene (B1212753) group at the C-5 position of the hydantoin ring presents an opportunity for functionalization. Reactions such as condensation with aldehydes and ketones (Knoevenagel condensation) could introduce further diversity to the scaffold.

Cross-Coupling Reactions: The bromine atom on the phenyl ring is a prime handle for various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. This would allow for the introduction of a wide array of substituents, significantly expanding the chemical space around the core structure.

Development of Novel Synthetic Routes: While a plausible synthetic route exists, the development of alternative, more efficient, or greener synthetic methodologies, such as one-pot or flow chemistry approaches, would be beneficial for the large-scale production of this compound and its analogs. The Bucherer-Bergs reaction, a classic method for hydantoin synthesis, could potentially be adapted. nih.gov